molecular formula C19H16F3NS B7432470 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

Katalognummer B7432470
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: HFHOTZHTVXUJTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. Inhibition of BTK by 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline blocks this signaling cascade, leading to apoptosis of B-cells.
Biochemical and Physiological Effects
2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. It induces apoptosis of B-cells and inhibits their proliferation. 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline also enhances the efficacy of other anti-cancer agents, such as venetoclax and rituximab. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been shown to have immunomodulatory effects, such as the inhibition of cytokine production by macrophages and dendritic cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline is its high potency and selectivity for BTK. This makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline is its low solubility, which can make it difficult to administer in vivo. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

For 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline include clinical trials to evaluate its safety and efficacy in humans. In addition, 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline could be tested in combination with other anti-cancer agents to enhance its efficacy. Further studies are also needed to investigate the immunomodulatory effects of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline and its potential use in the treatment of autoimmune diseases. Finally, the synthesis of analogs of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline could lead to the discovery of more potent and selective BTK inhibitors.

Synthesemethoden

The synthesis of 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline involves a series of chemical reactions starting from 2-methyl-4-quinolone. The first step is the protection of the quinoline nitrogen with a tert-butyldimethylsilyl group. This is followed by the introduction of a trifluoromethylphenylmethylsulfanyl group at the C-4 position of the quinoline ring. The final step involves the deprotection of the quinoline nitrogen to give 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline. The overall yield of the synthesis is around 10%.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline inhibits BTK with high potency and selectivity. It also inhibits downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. In vivo studies have demonstrated that 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has significant anti-tumor activity in xenograft models of CLL and MCL. 2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline has also been shown to enhance the efficacy of other anti-cancer agents, such as venetoclax and rituximab.

Eigenschaften

IUPAC Name

2-methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NS/c1-13-10-15(17-4-2-3-5-18(17)23-13)12-24-11-14-6-8-16(9-7-14)19(20,21)22/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHOTZHTVXUJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CSCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.